molecular formula C17H17N3O4S B3551523 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide

Cat. No. B3551523
M. Wt: 359.4 g/mol
InChI Key: QSZWOEOHKZRNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as DTCM, and it is a member of the thiosemicarbazone family of compounds.

Mechanism of Action

The mechanism of action of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the depletion of intracellular deoxynucleotide triphosphate pools, which ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer activity in various cancer cell lines. It has also been shown to have anti-viral activity against HIV and Hepatitis C. In addition, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield of the product is typically high. In addition, this compound exhibits potent anti-cancer and anti-viral activity, making it an attractive candidate for further study. However, there are also some limitations to using this compound in lab experiments. It is relatively unstable and can degrade over time, which may affect the results of experiments. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

There are several future directions for the study of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide. One potential area of research is the development of more stable analogs of this compound that exhibit similar anti-cancer and anti-viral activity. In addition, further study is needed to fully understand the mechanism of action of this compound, which may lead to the development of more potent and selective inhibitors of ribonucleotide reductase. Finally, the potential use of this compound as a fluorescent probe for the detection of metal ions should be further investigated.

Scientific Research Applications

N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has been shown to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential as a therapeutic agent for the treatment of viral infections such as HIV and Hepatitis C. In addition, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

N-[(3,5-dimethylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-6-11(2)8-13(7-10)18-17(25)19-16(21)12-4-5-15(24-3)14(9-12)20(22)23/h4-9H,1-3H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZWOEOHKZRNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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